A Comprehensive Technical Guide to 4'-Bromobiphenyl-4-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
A Comprehensive Technical Guide to 4'-Bromobiphenyl-4-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: A Versatile Scaffold in Medicinal Chemistry
4'-Bromobiphenyl-4-sulfonyl chloride, identified by its CAS number 13610-11-2, is a bifunctional organic compound that has emerged as a valuable building block in the synthesis of complex molecules, particularly within the realm of medicinal chemistry and drug discovery. Its structure, featuring a brominated biphenyl core coupled with a reactive sulfonyl chloride group, offers a unique combination of properties. The biphenyl moiety provides a rigid and tunable scaffold that can be strategically modified, while the sulfonyl chloride functional group serves as a highly reactive handle for the introduction of diverse functionalities, most notably through the formation of sulfonamides.
This technical guide provides an in-depth exploration of 4'-Bromobiphenyl-4-sulfonyl chloride, from its fundamental physicochemical properties to its synthesis, key reactions, and applications in the development of novel therapeutic agents. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Physicochemical Properties and Structural Attributes
The utility of 4'-Bromobiphenyl-4-sulfonyl chloride in organic synthesis is intrinsically linked to its distinct chemical and physical properties. A thorough understanding of these characteristics is paramount for its effective handling, reaction optimization, and the interpretation of experimental outcomes.
| Property | Value | Source |
| CAS Number | 13610-11-2 | N/A |
| Molecular Formula | C₁₂H₈BrClO₂S | [1] |
| Molecular Weight | 331.62 g/mol | N/A |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 128-132 °C | N/A |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. Insoluble in water.[2][3] | N/A |
| Reactivity | The sulfonyl chloride group is a potent electrophile, susceptible to nucleophilic attack. The compound is sensitive to moisture.[2][4] | N/A |
The presence of the bromine atom on one of the phenyl rings offers a strategic point for further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, thereby expanding the molecular diversity accessible from this scaffold. The sulfonyl chloride group is a key reactive center, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form stable sulfonamides, sulfonates, and other derivatives.[4]
Synthesis of 4'-Bromobiphenyl-4-sulfonyl chloride
The synthesis of 4'-Bromobiphenyl-4-sulfonyl chloride typically involves a two-step process, starting from the commercially available precursor, 4-bromobiphenyl. A general and scalable synthetic route is outlined below.
Step 1: Synthesis of the Precursor, 4-Bromobiphenyl
4-Bromobiphenyl is a known compound that serves as an intermediate in the production of agrochemicals, pharmaceuticals, and liquid crystals.[5] It is typically prepared via the monobromination of biphenyl.[5] While various methods exist, a common laboratory-scale procedure involves the electrophilic bromination of biphenyl using bromine in a suitable solvent.
Experimental Protocol: Synthesis of 4-Bromobiphenyl
Materials:
-
Biphenyl
-
Bromine
-
Anhydrous Iron(III) bromide (FeBr₃) or Iron filings
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Sodium bisulfite solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or Hexane for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve biphenyl in the chosen solvent (e.g., CCl₄).
-
Add a catalytic amount of anhydrous FeBr₃ or iron filings to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture via the dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford pure 4-bromobiphenyl.
Step 2: Chlorosulfonation of 4-Bromobiphenyl
The key step in the synthesis of the title compound is the chlorosulfonation of 4-bromobiphenyl. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the unsubstituted phenyl ring, directed to the para position due to the steric hindrance of the biphenyl system.
Experimental Protocol: Synthesis of 4'-Bromobiphenyl-4-sulfonyl chloride
Materials:
-
4-Bromobiphenyl
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂) (optional, can improve yield and purity)[6]
-
Dichloromethane (CH₂Cl₂) or other inert solvent
-
Ice water
-
Sodium bicarbonate solution (aqueous)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, place the 4-bromobiphenyl.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly and carefully add an excess of chlorosulfonic acid to the stirred 4-bromobiphenyl. The reaction is highly exothermic and releases HCl gas.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period, then gradually warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
In some procedures, the addition of thionyl chloride at this stage can convert any sulfonic acid byproduct to the desired sulfonyl chloride.[6]
-
Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Filter the solid precipitate and wash it thoroughly with cold water until the washings are neutral.
-
Dissolve the crude product in a suitable organic solvent like dichloromethane.
-
Wash the organic solution with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 4'-Bromobiphenyl-4-sulfonyl chloride.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Caption: Synthetic workflow for 4'-Bromobiphenyl-4-sulfonyl chloride.
Key Reactions and Mechanistic Insights
The synthetic utility of 4'-Bromobiphenyl-4-sulfonyl chloride is primarily derived from the reactivity of its sulfonyl chloride group. This functional group is a powerful electrophile that readily reacts with a wide range of nucleophiles.[4]
Formation of Sulfonamides
The most prominent reaction of 4'-Bromobiphenyl-4-sulfonyl chloride is its reaction with primary and secondary amines to form the corresponding sulfonamides.[7] This reaction is a cornerstone in medicinal chemistry for the synthesis of a vast array of biologically active compounds.[7][8] The sulfonamide linkage is a key structural motif in numerous marketed drugs due to its favorable physicochemical and pharmacokinetic properties.[9]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group, typically facilitated by a base to neutralize the generated hydrochloric acid.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
Materials:
-
4'-Bromobiphenyl-4-sulfonyl chloride
-
Primary or secondary amine
-
A suitable base (e.g., triethylamine, pyridine, or potassium carbonate)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine and the base in the chosen anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4'-Bromobiphenyl-4-sulfonyl chloride in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction with water or 1 M HCl.
-
Extract the product into an organic solvent.
-
Wash the organic layer sequentially with 1 M HCl (if a basic workup is used), saturated NaHCO₃ solution, and brine.[10]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by column chromatography or recrystallization.
Caption: Reaction scheme for sulfonamide formation.
Applications in Drug Discovery and Development
The 4'-bromobiphenyl-4-sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The biphenyl core can interact with hydrophobic pockets in target proteins, while the sulfonamide group can form crucial hydrogen bonds. The bromine atom provides a vector for further optimization of potency, selectivity, and pharmacokinetic properties through subsequent chemical modifications.
While specific drugs containing the exact 4'-Bromobiphenyl-4-sulfonyl chloride derived moiety are not prominently in the public domain, the broader class of biphenylsulfonamides has shown significant promise in various therapeutic areas. For instance, related structures are investigated as:
-
Anticancer Agents: Biphenylsulfonamides have been explored as inhibitors of various protein kinases and other enzymes implicated in cancer progression.[11]
-
Anti-inflammatory Agents: The scaffold has been utilized in the design of inhibitors for enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).
-
Antiviral and Antimicrobial Agents: The structural features of biphenylsulfonamides make them attractive candidates for the development of new antiviral and antimicrobial drugs.[7]
The true value of 4'-Bromobiphenyl-4-sulfonyl chloride lies in its role as a versatile starting material in lead optimization campaigns. The ability to readily synthesize a library of sulfonamide derivatives allows for a systematic exploration of the structure-activity relationship (SAR) of a given biological target.
Safety and Handling
4'-Bromobiphenyl-4-sulfonyl chloride is a reactive and corrosive compound that should be handled with appropriate safety precautions.[2] It is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
Lab coat
-
Work should be conducted in a well-ventilated fume hood.
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Conclusion
4'-Bromobiphenyl-4-sulfonyl chloride is a powerful and versatile reagent for the synthesis of complex organic molecules, particularly sulfonamides of interest in drug discovery. Its unique structural features, combining a tunable biphenyl scaffold with a reactive sulfonyl chloride handle, provide medicinal chemists with a valuable tool for the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the research and development of the next generation of medicines.
References
- Google Patents. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
-
PubChem. 4-Bromobiphenyl. [Link]
-
Justia Patents. Process for the preparation of aromatic sulfonyl chlorides. [Link]
-
Wikipedia. Benzenesulfonyl chloride. [Link]
- Google Patents.
-
PubChem. 4'-Chlorobiphenyl-4-sulfonyl chloride. [Link]
-
Carreira, E. M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]
-
Li, Y., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(21), 5034. [Link]
-
Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-214. [Link]
-
Carreira, E. M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]
-
Carreira, E. M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
PubChem. CID 174561770. [Link]
-
Li, Y., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(21), 5034. [Link]
Sources
- 1. 4'-Chlorobiphenyl-4-sulfonyl chloride | C12H8Cl2O2S | CID 2794745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 3. 4-Bromobenzenesulfonyl chloride, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. US4990705A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. cbijournal.com [cbijournal.com]
- 8. benchchem.com [benchchem.com]
- 9. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 联苯-4-磺酰氯 | Sigma-Aldrich [sigmaaldrich.com]
